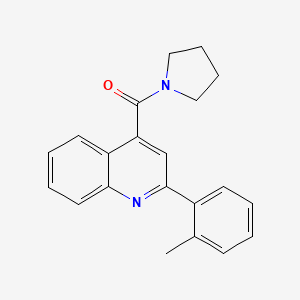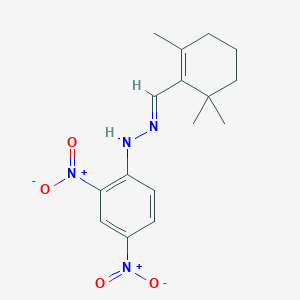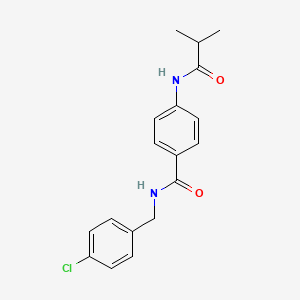
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. MPQC has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its broad range of therapeutic applications. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, as well as modulating the immune system and having neuroprotective effects. Another advantage of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is its relatively low toxicity, which makes it a potential candidate for clinical use.
One of the limitations of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help to determine its optimal dosage and administration route. Additionally, further studies are needed to determine its efficacy in animal models and in clinical trials. Finally, the development of new analogs of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline with improved solubility and therapeutic potential is also an area of future research.
Métodos De Síntesis
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be synthesized by reacting 2-methylphenylamine with N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The yield of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-2-3-9-16(15)20-14-18(21(24)23-12-6-7-13-23)17-10-4-5-11-19(17)22-20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVYPOTSLHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)


![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)


